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For Researchers, Scientists, and Drug Development Professionals

Introduction
Enbezotinib (TPX-0046) is a potent, orally bioavailable dual inhibitor of the proto-oncogene

receptor tyrosine kinase (RET) and the Src family of tyrosine kinases (SFKs).[1][2] Both RET

and SRC are implicated in the growth and proliferation of various cancers.[1][2] Dysregulation

of RET activity, through mutations or fusions, is a known driver in several cancer types.[1]

Similarly, SRC tyrosine kinases are often upregulated in tumor cells and play a crucial role in

cell proliferation, survival, and migration.[1][2] Enbezotinib's dual-action mechanism offers a

promising therapeutic strategy, particularly in overcoming resistance to single-target RET

inhibitors where SRC signaling can act as a bypass pathway.[1][2]

Understanding the precise binding modes of Enbezotinib's individual enantiomers to their target

kinases is critical for structure-based drug design and the development of more selective and

potent inhibitors. X-ray crystallography provides atomic-level insights into these interactions.

This document provides a comprehensive guide with detailed protocols for the crystallographic

studies of Enbezotinib enantiomers with RET and SRC kinases.

Note: As of the date of this document, specific crystallographic data for Enbezotinib

enantiomers complexed with RET or SRC kinases are not publicly available. The following
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protocols and data are based on established methodologies for crystallizing kinases with small

molecule inhibitors and feature representative data from similar inhibitor-kinase complexes.

Data Presentation
While specific quantitative binding data for the individual enantiomers of Enbezotinib are not

available in the public domain, the following table summarizes the reported inhibitory activity of

the racemic mixture against its primary targets. Researchers would need to perform similar

assays on the separated enantiomers to determine their individual potencies.

Compound Target Kinase Assay Type IC50 (nM) Reference

Enbezotinib

(racemate)
RET Biochemical <10 [TPX-0046 Data]

Enbezotinib

(racemate)
SRC Biochemical <10 [TPX-0046 Data]

Note: The IC50 values are approximations based on available preclinical data. Actual values

may vary depending on the specific assay conditions.

Signaling Pathways
Enbezotinib targets two critical signaling pathways involved in cancer progression: the RET

signaling pathway and the SRC signaling pathway.
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Caption: Simplified RET signaling pathway and the inhibitory action of Enbezotinib.
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Caption: Overview of the SRC signaling pathway and its inhibition by Enbezotinib.

Experimental Protocols
Protein Expression and Purification of RET and SRC
Kinase Domains
Objective: To produce highly pure and stable RET and SRC kinase domains suitable for

crystallization.

Materials:

E. coli expression system (e.g., BL21(DE3))

Expression vector (e.g., pET vector with an N-terminal His-tag)

LB Broth and appropriate antibiotics

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM TCEP, 10 mM

imidazole, protease inhibitors)

Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM TCEP, 25 mM

imidazole)

Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10% glycerol, 1 mM TCEP, 250 mM

imidazole)

Size Exclusion Chromatography (SEC) Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM

TCEP)

Ni-NTA affinity resin

SEC column (e.g., Superdex 200)
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Protocol:

Transformation: Transform the expression vector containing the human RET or SRC kinase

domain into competent E. coli cells.

Expression: Grow the transformed cells in LB broth at 37°C to an OD600 of 0.6-0.8. Induce

protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-20 hours.

Cell Lysis: Harvest the cells by centrifugation and resuspend in Lysis Buffer. Lyse the cells by

sonication or high-pressure homogenization.

Affinity Chromatography: Clarify the lysate by centrifugation. Load the supernatant onto a

pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer and elute the protein

with Elution Buffer.

Tag Cleavage (Optional): If a cleavable tag is used, incubate the eluted protein with the

appropriate protease (e.g., TEV protease) overnight at 4°C.

Reverse Affinity Chromatography: Pass the cleavage reaction mixture through the Ni-NTA

column again to remove the cleaved tag and any uncleaved protein.

Size Exclusion Chromatography: Concentrate the protein and load it onto a size exclusion

column equilibrated with SEC Buffer to further purify and buffer-exchange the protein.

Purity and Concentration: Assess the purity of the protein by SDS-PAGE. Determine the

concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford).

Co-crystallization of RET/SRC with Enbezotinib
Enantiomers
Objective: To obtain diffraction-quality crystals of the RET or SRC kinase domain in complex

with individual Enbezotinib enantiomers.

Materials:

Purified RET or SRC kinase domain (10-20 mg/mL in SEC buffer)
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Separated R- and S-enantiomers of Enbezotinib (10-50 mM stock in DMSO)

Crystallization screens (e.g., Hampton Research, Qiagen)

Crystallization plates (e.g., 96-well sitting or hanging drop plates)

Cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene

glycol)

Protocol:

Complex Formation: Incubate the purified kinase domain with a 3-5 fold molar excess of the

individual Enbezotinib enantiomer for 1-2 hours on ice. This pre-incubation helps ensure the

formation of a stable complex.

Crystallization Screening: Set up crystallization trials using the vapor diffusion method (sitting

or hanging drop). Mix the protein-inhibitor complex with the reservoir solution from the

screen in a 1:1 or 2:1 ratio.

Optimization: Monitor the plates for crystal growth over several days to weeks. Once initial

crystal hits are identified, optimize the crystallization conditions by varying the precipitant

concentration, pH, and additives.

Crystal Harvesting and Cryo-protection: Carefully harvest the crystals using a loop. Briefly

soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.

Flash-Cooling: Flash-cool the crystals by plunging them into liquid nitrogen. Store the

crystals in liquid nitrogen until data collection.

Representative Crystallization Conditions:

For SRC Kinase: Crystals of SRC kinase in complex with inhibitors have been grown in

conditions containing 0.1 M magnesium formate and 15% PEG 3350.[3]

For RET Kinase: Co-crystals of RET with inhibitors have been obtained using various

conditions, often involving polyethylene glycols (PEGs) of different molecular weights as the

primary precipitant.
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X-ray Diffraction Data Collection and Structure
Determination
Objective: To collect high-resolution diffraction data and solve the three-dimensional structure

of the kinase-inhibitor complex.

Protocol:

Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline.

Collect a complete diffraction dataset.

Data Processing: Process the diffraction data using software such as XDS or MOSFLM to

integrate the reflection intensities and determine the unit cell parameters and space group.

Structure Solution: Solve the phase problem using molecular replacement with a previously

determined structure of the kinase domain as a search model (e.g., PDB IDs: 2IVU for RET,

1YOM for SRC).

Model Building and Refinement: Build the model of the protein and the bound inhibitor into

the electron density map using software like Coot. Refine the structure using programs such

as Phenix or Refmac5.

Validation: Validate the final structure using tools like MolProbity to check for geometric and

stereochemical quality.

Workflow and Visualization
The overall workflow for the crystallographic study of Enbezotinib enantiomers with their target

proteins is depicted below.
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Caption: Experimental workflow for protein-inhibitor co-crystallography.
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Conclusion
The protocols and information provided in this document serve as a comprehensive guide for

researchers undertaking the crystallographic analysis of Enbezotinib enantiomers with RET

and SRC kinases. While specific structural data for these complexes are not yet available, the

outlined methodologies, based on successful studies of similar kinase-inhibitor complexes,

offer a robust framework for achieving high-resolution structures. The resulting structural

information will be invaluable for understanding the molecular basis of Enbezotinib's dual

inhibitory activity and for guiding the design of next-generation kinase inhibitors with improved

efficacy and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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